

A Comprehensive Technical Guide to the Physical Properties of Monomethylurea

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Compound of Interest

Compound Name: Methylurea

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Introduction

Monomethylurea (**N**-Methylurea), a derivative of urea, serves as a fundamental building block in organic synthesis and is of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides an in-depth overview of the core physical characteristics of monomethylurea, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physical Properties

The physical properties of monomethylurea have been determined by various analytical methods. The following table summarizes the key quantitative data available in the literature. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Data Summary

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| Molecular Formula | C ₂ H ₆ N ₂ O | [1][2][3] |
| Molecular Weight | 74.08 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Melting Point | 90 - 102 °C | [1][2][4][5] |
| Boiling Point | ~114.6 - 240 °C | [1][2][4] |
| Density | 1.041 - 1.20 g/cm ³ | [1][2][4][5] |
| Solubility in Water | 1000 g/L (at 20 °C) | [1][2] |
| pKa | ~14.38 (Predicted) | [6][7] |
| Vapor Pressure | 19.8 mmHg (at 25 °C) | [1][2] |
| Refractive Index | ~1.432 | [1][2] |
| Flash Point | ~23 °C | [1][2] |
| LogP | -1.16 (at 25 °C, pH 7.7) | [7] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of the key physical properties of monomethylurea.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry monomethylurea is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
- Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination

Given that **monomethylurea** is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition, or by using specialized micro-methods.

Methodology: Thiele Tube Method (for solids that melt before boiling)

- Sample Preparation: A small amount of **monomethylurea** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.
- Observation: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. **Monomethylurea** is highly soluble in polar solvents like water.^[8]

Methodology: Isothermal Equilibrium Method

- Sample Preparation: An excess amount of **monomethylurea** is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness. The mass of the remaining **monomethylurea** is determined gravimetrically.
- Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by direct measurement or by displacement methods.

Methodology: Gas Pycnometry

- Sample Preparation: A precisely weighed sample of **monomethylurea** is placed in the sample chamber of a gas pycnometer.
- Analysis: An inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then expanded into the sample chamber.
- Measurement: The pressure change resulting from the gas expansion allows for the calculation of the volume of the solid sample, excluding any pore volume.
- Calculation: The density is calculated by dividing the mass of the sample by the determined volume.

pKa Determination

The pKa is a measure of the acidity of a compound. For **monomethylurea**, which is a very weak acid, potentiometric titration is a suitable method for its determination.

Methodology: Potentiometric Titration

- Sample Preparation: A known concentration of **monomethylurea** is dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).
- Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
- Calculation: The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

- Sample Preparation: A small amount of dry **monomethylurea** (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Methodology

- Sample Preparation: A small amount of **monomethylurea** (5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

- **Analysis:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

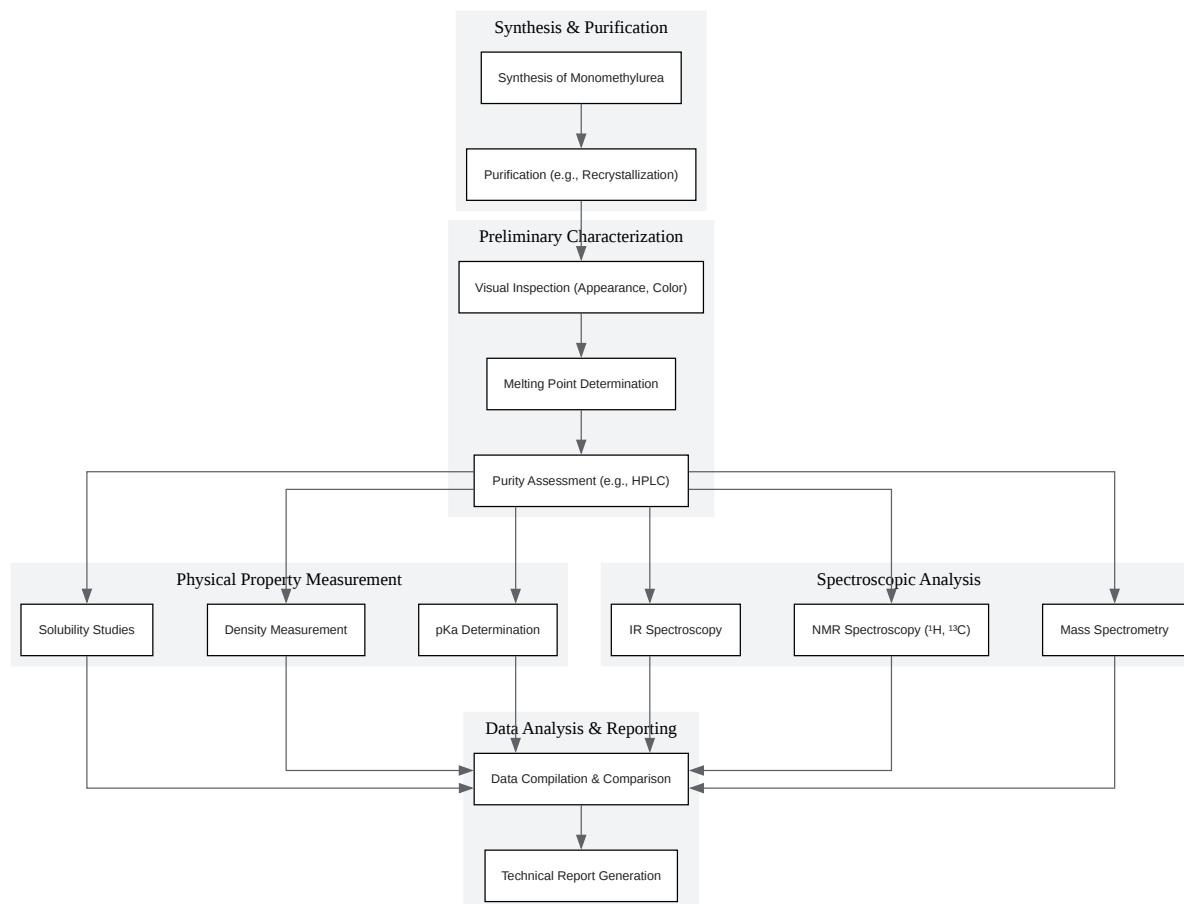
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology: Electron Ionization (EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a synthesized **monomethylurea** sample.

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Workflow for Physical and Spectral Characterization

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **monomethylurea**, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The summarized data, coupled with standardized experimental protocols, facilitates the accurate characterization and effective utilization of this important chemical compound. The visualized workflow further provides a logical framework for the systematic analysis of newly synthesized or procured **monomethylurea**, ensuring data quality and consistency.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Monomethylurea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154334#physical-properties-of-monomethylurea>

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